4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE
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Overview
Description
4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound featuring a benzodiazole and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting with the preparation of the benzodiazole and oxadiazole intermediates. Common synthetic routes include:
N-Alkylation:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It is used as a chemical probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties in agricultural applications.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Used in various chemical synthesis applications.
Uniqueness
4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE is unique due to its dual benzodiazole and oxadiazole structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c1-2-7-17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h1,3-6H,7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGOWPYQEFOGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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